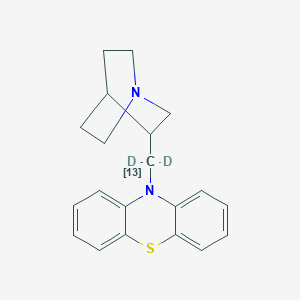
p53 Product Pack
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Cayman p53 Product Pack contains PRIMA-1, a p53 re-activator that restores the apoptotic activity of mutant p53 via conformational modulation. Included in the p53-PAK is Cayman’s p53 (Phospho-Ser Cayman’s Caylin-2, a nutlin analog with growth enhancing properties at low concentrations that are opposite those of (±)-nutlin-3.
Applications De Recherche Scientifique
The Role of p53 in Cancer Research
p53 has been central to cancer research due to its role as a tumor suppressor protein. Studies have shown that p53 mutations are common in human cancer, providing insights into cancer etiology and molecular pathogenesis. These findings suggest that detecting p53 abnormalities may have diagnostic, prognostic, and therapeutic implications. The discovery and functional characterization of p53 have been pivotal in understanding the molecular basis of neoplasia, as highlighted by (Greenblatt et al., 1994) and (Mandinova & Lee, 2015).
p53 and Genomic Stability
p53 is also known as the "guardian of the genome," playing a crucial role in maintaining genomic stability. Research indicates that p53 is involved in gene transcription, DNA synthesis and repair, genomic plasticity, and programmed cell death. This multifunctionality underscores its importance in genomic integrity and cellular response to DNA damage, as explained by (Harris et al., 1992) and (Masuda et al., 1987).
p53 in Transcriptional Regulation and Cellular Response
The function of p53 extends to transcriptional regulation and cellular response to stress. It activates genes responsible for cell cycle arrest, apoptosis, and senescence. These roles are vital in understanding cancer mechanisms and potential therapeutic interventions, as discussed by (Levine & Oren, 2009) and (Prives & Hall, 1999).
p53 and Protein Interactions
Research on p53 has also explored its interactions with other cellular proteins, such as 53BP1 and 53BP2. These interactions are critical for understanding how p53 mediates its tumor suppressive functions and are key areas of study in cancer biology, as detailed by (Iwabuchi et al., 1998).
Propriétés
Origine du produit |
United States |
|---|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


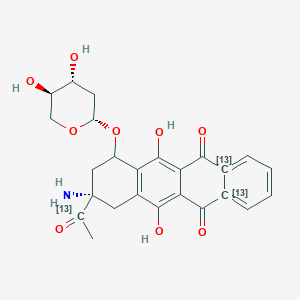
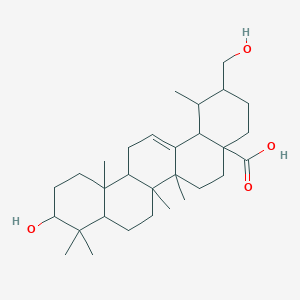
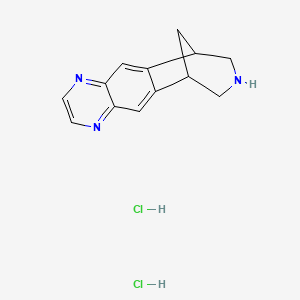
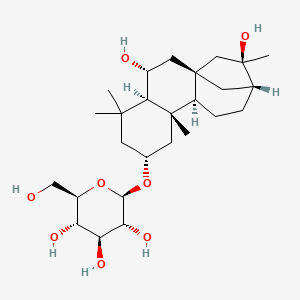
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1151791.png)
